2-(2,3,4-Trifluorophenyl)ethan-1-amine, also known as (2R)-2-amino-2-(2,3,4-trifluorophenyl)ethanol, is a compound characterized by its trifluorophenyl group attached to an ethylamine backbone. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.
2-(2,3,4-Trifluorophenyl)ethan-1-amine is classified as an aromatic amine due to the presence of the amino group attached to a carbon chain that is further connected to a trifluorinated aromatic ring. Its molecular formula is , with a molecular weight of 191.15 g/mol.
The synthesis of 2-(2,3,4-trifluorophenyl)ethan-1-amine typically involves the following steps:
In industrial settings, large-scale reactors may be utilized for efficient production. The process is designed to minimize waste while maximizing yield through optimized reaction conditions .
The molecular structure of 2-(2,3,4-trifluorophenyl)ethan-1-amine features a central ethylamine unit bonded to a trifluorophenyl group. The presence of fluorine atoms significantly influences the compound's electronic properties.
2-(2,3,4-trifluorophenyl)ethan-1-amine can undergo several chemical reactions:
Common reagents for these reactions include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.15 g/mol |
| IUPAC Name | (2R)-2-amino-2-(2,3,4-trifluorophenyl)ethanol |
| InChI Key | ZOEZMOHRAWHLAH-LURJTMIESA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(CO)N)F)F)F |
The compound has potential scientific uses in:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1